Potassium (4-chlorophenethyl)trifluoroborate
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Overview
Description
Potassium (4-chlorophenethyl)trifluoroborate is an organoboron compound with the molecular formula C8H9BClF3K. It is a crystalline solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-chlorophenethyl)trifluoroborate can be synthesized through the reaction of 4-chlorophenethylboronic acid with potassium bifluoride and potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-chlorophenethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products are substituted phenethyl derivatives.
Cross-Coupling Reactions: The major products are biaryl or diaryl compounds.
Oxidation and Reduction: The major products are boronic acids or boranes, respectively.
Scientific Research Applications
Potassium (4-chlorophenethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-chlorophenethyl)trifluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. In cross-coupling reactions, the compound acts as a nucleophilic partner, where the trifluoroborate group is activated by a palladium catalyst to form a reactive boronate intermediate. This intermediate then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Potassium (4-chlorophenethyl)trifluoroborate is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:
Potassium (4-fluorophenyl)trifluoroborate: This compound has similar reactivity but differs in the substituent on the phenyl ring, which can affect its reactivity and selectivity in certain reactions.
Potassium (4-methoxyphenyl)trifluoroborate: This compound has a methoxy group instead of a chlorophenethyl group, which can influence its electronic properties and reactivity.
Potassium (4-trifluoromethylphenyl)trifluoroborate: This compound has a trifluoromethyl group, which can enhance its stability and reactivity in certain reactions.
Properties
Molecular Formula |
C8H8BClF3K |
---|---|
Molecular Weight |
246.51 g/mol |
IUPAC Name |
potassium;2-(4-chlorophenyl)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C8H8BClF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |
InChI Key |
AFLXXMDTKLTATQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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